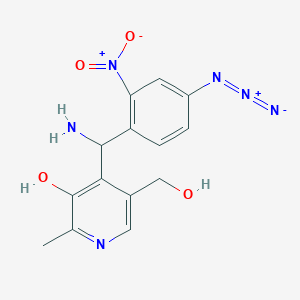

4-(4-Azido-2-nitrophenyl)pyridoxamine

Beschreibung

4-(4-Azido-2-nitrophenyl)pyridoxamine is a chemically modified derivative of pyridoxamine, a natural vitamin B6 vitamer. The compound features a pyridoxamine backbone substituted with an azido (-N₃) and nitro (-NO₂) group on the phenyl ring (Figure 1). These modifications are hypothesized to enhance its utility in biochemical applications, such as photoaffinity labeling or targeted inhibition of advanced glycation end products (AGEs).

Eigenschaften

CAS-Nummer |

131333-59-0 |

|---|---|

Molekularformel |

C14H14N6O4 |

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3 |

InChI-Schlüssel |

GKXIMGBNCUWZGN-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |

Kanonische SMILES |

CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |

Synonyme |

4-(4-azido-2-nitrophenyl)pyridoxamine N3NpPxn |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Pyridoxamine

Structural and Functional Differences

- Pyridoxamine: Contains a pyridine ring, amino group (-NH₂), and hydroxyl group (-OH). It acts as a cofactor in enzymatic reactions and inhibits AGEs via radical scavenging and metal chelation .

- 4-(4-Azido-2-nitrophenyl)pyridoxamine: Retains the pyridoxamine core but introduces steric and electronic modifications. The azido group adds photoreactivity, enabling covalent binding to biomolecules.

Mechanistic Implications

- Radical Scavenging: Pyridoxamine traps oxygen-centered radicals (e.g., •OCH₃) with rate constants up to 1.2 × 10⁶ M⁻¹s⁻¹ at physiological pH, primarily via hydrogen atom transfer from the protonated amino or phenolic groups .

- AGE Inhibition : Pyridoxamine suppresses AGE formation by sequestering reactive carbonyl species and metal ions. In vivo studies show it reduces AGE accumulation in diabetic mice, preserving auditory function . The azido-nitro derivative’s bulky substituents might hinder access to glycation sites, though its photoreactivity could enable targeted inhibition in specific tissues.

Data Table: Key Properties

Comparison with Other AGE Inhibitors

While pyridoxamine derivatives are rare in the provided evidence, broader comparisons highlight unique features:

- Aminoguanidine: A small-molecule AGE inhibitor with high efficacy but toxicity concerns in clinical trials. Unlike pyridoxamine, it lacks antioxidant activity and vitamin-derived biocompatibility .

- Pyridoxal-5-phosphate : A phosphorylated B6 vitamer with cofactor roles but weaker radical scavenging (<10⁵ M⁻¹s⁻¹ for •OCH₃) . The azido-nitro derivative’s photoreactivity distinguishes it from this coenzyme.

Research Findings and Hypotheses

- Antioxidant Capacity: Pyridoxamine’s efficacy against •OCH₃ radicals relies on its protonated amino and phenolic groups . The nitro group in 4-(4-Azido-2-nitrophenyl)pyridoxamine may destabilize these protonation states, reducing scavenging rates unless compensatory mechanisms (e.g., resonance stabilization of radicals) emerge.

- In Vivo Performance : Pyridoxamine’s success in suppressing AGEs in TSOD mice suggests its derivative could excel in targeted applications (e.g., crosslinking to glycated proteins for localized inhibition). However, azide-related phototoxicity or metabolic instability remains a concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.